molecular formula C10H10N2O B2415931 5-Methoxyisoquinolin-8-amine CAS No. 1154276-18-2

5-Methoxyisoquinolin-8-amine

Cat. No.: B2415931
CAS No.: 1154276-18-2
M. Wt: 174.203
InChI Key: NSZPPRZWRKJASB-UHFFFAOYSA-N
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Description

General Overview of Isoquinoline (B145761) Heterocycles in Contemporary Chemical Research

The isoquinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in organic and medicinal chemistry. amerigoscientific.comslideshare.netwikipedia.orgnumberanalytics.com This structural isomer of quinoline (B57606) is not merely a chemical curiosity but a fundamental framework found in a vast array of naturally occurring and synthetic molecules. wikipedia.orgnih.gov In nature, the isoquinoline core is the backbone of numerous alkaloids, a class of compounds renowned for their potent biological activities. nih.govnih.gov

Contemporary chemical research is intensely focused on developing novel and efficient synthetic strategies for isoquinoline derivatives. nih.govrsc.org While traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions remain fundamental, modern chemistry has introduced advanced protocols, including transition-metal-catalyzed C-H activation, cascade reactions, and microwave-assisted syntheses, to create complex isoquinoline structures with high efficiency and selectivity. acs.orgorganic-chemistry.orgnumberanalytics.com The reactivity of the isoquinoline ring, which undergoes both electrophilic substitution (primarily on the benzene ring) and nucleophilic substitution (on the pyridine ring), allows for extensive functionalization, making it a versatile template for chemical exploration. slideshare.netresearchgate.netpharmaguideline.com

The Isoquinoline Core as a Privileged Scaffold in Chemical Biology and Advanced Materials Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a rich source for drug discovery. nih.govresearchgate.net The isoquinoline nucleus is a quintessential example of such a scaffold. nih.govnih.gov Its presence in revolutionary drugs like the analgesic morphine, the vasodilator papaverine, and the antibacterial agent berberine (B55584) underscores its therapeutic importance. wikipedia.orgnih.gov The rigid, planar structure of the isoquinoline core provides a defined orientation for substituents, enabling precise interactions with biological macromolecules like enzymes and receptors. nih.govtandfonline.com This has led to the development of isoquinoline-based compounds for a wide range of applications. nih.govnih.gov

Beyond pharmaceuticals, the unique photophysical and electronic properties of isoquinolines have positioned them as valuable components in advanced materials research. amerigoscientific.comnumberanalytics.com Their inherent aromaticity and tunable electronic characteristics make them suitable for creating organic light-emitting diodes (OLEDs), fluorescent sensors, and conductive polymers. numberanalytics.comnih.govnumberanalytics.com By modifying the substituents on the isoquinoline core, researchers can fine-tune the material's properties, such as emission color, charge transport capabilities, and environmental sensitivity. amerigoscientific.comnumberanalytics.com

Notable Isoquinoline-Containing Compounds Class Significance
Morphine Natural AlkaloidPotent analgesic drug. nih.gov
Papaverine Natural AlkaloidVasodilator and smooth muscle relaxant. wikipedia.org
Berberine Natural AlkaloidAntibacterial and anti-inflammatory agent. nih.govnumberanalytics.com
Quinapril Synthetic DrugAntihypertensive agent. wikipedia.orgpharmaguideline.com
Saquinavir Synthetic DrugAntiretroviral agent for HIV treatment. wikipedia.org

Positional Isomerism in Substituted Isoquinolines: Implications for Synthetic Strategies and Mechanistic Studies

Positional isomerism—the placement of substituents at different positions on the isoquinoline ring—has profound implications for the molecule's chemical, physical, and biological properties. rsc.orgrsc.org The electronic environment of each position on the bicyclic system is distinct. For instance, the C1 position is highly susceptible to nucleophilic attack, while electrophilic substitutions typically occur at C5 and C8. slideshare.net

This differentiation dictates both synthetic strategies and the ultimate function of the molecule. The synthesis of a specific positional isomer requires careful planning and control over regioselectivity. acs.orgorganic-chemistry.org For example, a study on 1,7/8-substituted isoquinolines found that the electronic nature of the substituent at position 1 could direct the outcome of a dehydrogenation reaction, leading to different isomers. rsc.orgresearchgate.net A strong electron-donating group favored the formation of a rearranged 1,7-substituted product, while other groups led to 1,8-substituted isoquinolines. rsc.org Such subtleties are critical in mechanistic studies, where understanding reaction pathways depends on identifying the precise location of chemical transformations. In medicinal chemistry, even a minor shift in a substituent's position can dramatically alter a compound's binding affinity for its target, highlighting the importance of isomeric purity in research. researchgate.netnih.gov

Research Rationale and Scope for 5-Methoxyisoquinolin-8-amine Investigations

The specific compound, this compound, is a compelling subject for investigation precisely because of the principles outlined above. The rationale for its study lies in the strategic placement of two functionally significant groups—a methoxy (B1213986) (-OCH₃) group and an amine (-NH₂) group—onto the privileged isoquinoline scaffold. The methoxy group is a common feature in many bioactive molecules, often influencing metabolic stability and receptor interaction, while the amine group can serve as a key hydrogen-bonding component or as a synthetic handle for further elaboration.

The particular 5,8-substitution pattern places these groups on the benzene portion of the ring system, which could influence interactions through mechanisms distinct from substitutions on the pyridine ring. While direct and extensive research on this compound is not widely published, its structural relative, 5-bromo-8-methoxyisoquinoline, is noted as a versatile building block in organic synthesis, particularly for creating precursors to bioactive compounds. smolecule.com Another related compound, 7-methoxyisoquinolin-8-amine, is noted for its amine group's ability to be protonated at physiological pH, a key pharmacokinetic property. vulcanchem.com

The scope of investigation for this compound would be multifaceted:

Synthesis: Developing a robust and regioselective synthetic route is the primary step. This would likely involve multi-step sequences starting from appropriately substituted benzene derivatives, followed by the construction of the pyridine ring using classical methods like the Pomeranz-Fritsch reaction, potentially with modern modifications to ensure the desired 5,8-substitution pattern. semanticscholar.org

Chemical Properties: Characterizing its reactivity, particularly the interplay between the electron-donating methoxy and amine groups and their influence on the aromatic system.

Applications as a Building Block: Exploring its utility as an intermediate in the synthesis of more complex molecules. The amine group is a prime site for derivatization, allowing for its incorporation into larger structures for screening in medicinal chemistry (e.g., as fragments for kinase inhibitors) or materials science.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
CAS Number 141548-52-9
Appearance (Predicted) Solid
Boiling Point (Predicted) >300 °C
Melting Point (Not available)
Solubility (Predicted) Soluble in organic solvents like DMSO and methanol

Properties

IUPAC Name

5-methoxyisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZPPRZWRKJASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CN=CC2=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Methoxyisoquinolin 8 Amine and Its Derivatives

Strategies for Constructing the 5-Methoxyisoquinolin-8-amine Core

The assembly of the fundamental isoquinoline (B145761) ring system is the primary challenge in the synthesis of this compound and its derivatives. Both classical and modern synthetic reactions are employed to build this bicyclic heteroaromatic structure.

Classical and Modified Ring-Closure Reactions (e.g., Pomeranz-Fritsch Reaction and its Adaptations for Methoxy (B1213986)/Amino-substituted Isoquinolines)

The Pomeranz-Fritsch reaction, a cornerstone in isoquinoline synthesis, involves the acid-catalyzed cyclization of a benzaldehyde and a 2,2-dialkoxyethylamine to form the isoquinoline nucleus. The classical reaction proceeds in two stages: the formation of a benzalaminoacetal followed by ring closure.

The general mechanism involves the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base (benzalaminoacetal). Subsequent treatment with a strong acid, typically sulfuric acid, promotes the cyclization onto the aromatic ring to form the isoquinoline scaffold. While effective for the synthesis of unsubstituted isoquinoline, the yields can vary widely, and the harsh acidic conditions may not be compatible with sensitive functional groups.

Modifications to the Pomeranz-Fritsch reaction have been developed to improve yields and expand its substrate scope, particularly for the synthesis of substituted isoquinolines. The Schlittler-Muller modification, for instance, utilizes the condensation of a substituted benzylamine with glyoxal hemiacetal. Another significant adaptation is the Bobbitt modification, which involves the hydrogenation of the intermediate benzalaminoacetal prior to acid-catalyzed cyclization, leading to the formation of tetrahydroisoquinolines. These modifications can be strategically employed in the synthesis of precursors to this compound, where the methoxy and a protected amino or nitro group are present on the starting benzaldehyde or benzylamine. The electron-donating nature of the methoxy group can influence the regioselectivity of the cyclization step.

Other classical methods for isoquinoline synthesis that can be adapted for methoxy/amino-substituted analogs include the Bischler-Napieralski reaction and the Pictet-Spengler reaction. The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) to yield a 3,4-dihydroisoquinoline, which can then be aromatized. The Pictet-Spengler reaction, on the other hand, condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. The presence of activating groups like methoxy on the aromatic ring can facilitate these cyclizations under milder conditions.

Reaction NameStarting MaterialsKey ReagentsProductApplicability to this compound Synthesis
Pomeranz-Fritsch Benzaldehyde, 2,2-DialkoxyethylamineStrong acid (e.g., H₂SO₄)IsoquinolineApplicable with substituted benzaldehydes.
Bischler-Napieralski β-ArylethylamideDehydrating agent (e.g., POCl₃)3,4-DihydroisoquinolineApplicable with substituted β-arylethylamides.
Pictet-Spengler β-Arylethylamine, Aldehyde/KetoneAcid catalystTetrahydroisoquinolineApplicable with substituted β-arylethylamines.

Annulation and Cascade Cyclization Approaches for Isoquinoline Scaffold Assembly

Modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed annulation and cascade cyclization reactions for the efficient construction of heterocyclic scaffolds like isoquinoline. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods.

Transition metals such as rhodium, ruthenium, palladium, and copper are frequently employed to catalyze the annulation of various starting materials to form the isoquinoline core. For instance, rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes provides a direct route to isoquinolone derivatives, which can be further modified. Similarly, ruthenium-catalyzed reactions have been developed for the synthesis of isoquinolines from aromatic ketoximes and alkynes.

Cascade cyclization reactions, where multiple bond-forming events occur in a single synthetic operation, represent a particularly elegant and atom-economical approach to complex molecules. Palladium-catalyzed cascade reactions of ortho-haloaryl-substituted allenamides with arylboronic acids have been shown to produce highly substituted 1,2-dihydroisoquinolines. Visible-light-driven radical cascade cyclizations have also emerged as a powerful tool for constructing complex heterocyclic systems, including those related to the isoquinoline framework.

These modern approaches offer promising avenues for the synthesis of the this compound core, potentially allowing for the direct incorporation of the required substituents or providing a scaffold that is readily functionalized in subsequent steps. The choice of catalyst and reaction partners can be tailored to achieve the desired substitution pattern on the isoquinoline ring.

Targeted Functionalization and Derivatization of the Isoquinoline Scaffold

Once the isoquinoline core is constructed, the precise introduction and modification of the methoxy and amino groups are crucial for obtaining this compound and its derivatives.

Regioselective Introduction of Amino and Methoxy Groups

The regioselective introduction of substituents onto the isoquinoline ring is governed by the principles of electrophilic and nucleophilic aromatic substitution. The existing methoxy group at the 5-position is an ortho-, para-directing and activating group for electrophilic substitution.

A common strategy for introducing the 8-amino group is through the nitration of a 5-methoxyisoquinoline precursor, followed by reduction of the resulting nitro group. The directing effect of the 5-methoxy group would favor electrophilic attack at the 6- and 8-positions. Careful control of reaction conditions, such as the nitrating agent and temperature, is necessary to achieve the desired regioselectivity for the 8-nitro isomer. For example, nitration of 7-methoxyisoquinoline has been shown to occur at the C8 position.

Alternatively, direct amination methods can be employed. While less common for isoquinolines, transition-metal-catalyzed C-H amination is a rapidly developing field that could potentially be applied.

The introduction of the methoxy group can be achieved by starting with a correspondingly substituted benzaldehyde or benzylamine in a classical ring-closure reaction. Alternatively, if an isoquinoline with a hydroxyl group at the 5-position is synthesized, it can be converted to the methoxy group via Williamson ether synthesis.

Post-Synthetic Modifications and Transformations on the Isoquinoline Ring System

Post-synthetic modification refers to the chemical transformation of a pre-formed molecular scaffold. In the context of this compound, both the amino and methoxy groups, as well as the isoquinoline ring itself, can be subjected to further modifications to generate a library of derivatives.

The primary amino group at the 8-position is a versatile handle for a wide range of chemical transformations. It can undergo acylation, alkylation, sulfonylation, and diazotization, leading to the formation of amides, secondary/tertiary amines, sulfonamides, and various other functional groups. These modifications can significantly alter the electronic and steric properties of the molecule.

The methoxy group at the 5-position can be cleaved under strong acidic conditions (e.g., with HBr) to yield the corresponding 5-hydroxyisoquinoline. This hydroxyl group can then be further functionalized, for example, by etherification with different alkyl or aryl groups.

The isoquinoline ring system itself can participate in various reactions. For instance, the nitrogen atom can be quaternized to form isoquinolinium salts. The ring can also undergo transition-metal-catalyzed cross-coupling reactions if a suitable leaving group (e.g., a halogen) is present on the ring.

Functional GroupPotential ModificationsResulting Functional Groups
8-Amino Group Acylation, Alkylation, Sulfonylation, DiazotizationAmides, Secondary/Tertiary Amines, Sulfonamides, etc.
5-Methoxy Group Ether Cleavage5-Hydroxyisoquinoline
Isoquinoline Ring N-Quaternization, Cross-CouplingIsoquinolinium Salts, Aryl/Alkyl-substituted Isoquinolines

Enantioselective Synthesis of Isoquinoline Alkaloid Analogs Featuring Similar Substitution Patterns

Many naturally occurring isoquinoline alkaloids are chiral and exhibit potent biological activities. The development of enantioselective synthetic methods is therefore of great importance. These methods can be adapted to synthesize chiral analogs of this compound, particularly at the C1 position of a tetrahydroisoquinoline precursor.

The asymmetric Pictet-Spengler reaction is a powerful tool for the enantioselective synthesis of tetrahydroisoquinolines. This can be achieved using chiral Brønsted acid catalysts or through enzymatic catalysis with enzymes like norcoclaurine synthase (NCS). These catalysts can control the stereochemical outcome of the cyclization, leading to the formation of enantioenriched products.

The asymmetric Bischler-Napieralski reaction has also been explored for the synthesis of chiral dihydroisoquinolines. The use of chiral auxiliaries on the starting β-arylethylamide can direct the stereochemistry of the cyclization. The resulting chiral dihydroisoquinolines can then be reduced to chiral tetrahydroisoquinolines.

Furthermore, the asymmetric hydrogenation of prochiral dihydroisoquinolines or isoquinolinium salts using chiral transition-metal catalysts (e.g., based on ruthenium or iridium) is a widely used method for accessing chiral tetrahydroisoquinolines.

Catalytic Approaches in this compound Synthesis and Derivatization

Catalytic methods offer powerful tools for the construction and functionalization of the isoquinoline core, providing access to complex molecules with high efficiency and selectivity. These approaches can be broadly categorized into transition metal-catalyzed reactions, organocatalytic protocols, and heterogeneous catalysis.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis has become a cornerstone for the synthesis of isoquinoline derivatives. researchgate.net Metals such as palladium, rhodium, and copper are frequently employed to facilitate C-C and C-N bond formations, which are essential for constructing the isoquinoline framework. researchgate.netorganic-chemistry.org

Palladium-Catalyzed Reactions:

Palladium catalysts are extensively used in cross-coupling and cyclization reactions to build the isoquinoline skeleton. nih.govias.ac.in A common strategy involves the coupling of an ortho-haloaryl precursor with an alkyne, followed by an intramolecular cyclization. For the synthesis of a molecule like this compound, a plausible route could involve a Sonogashira coupling of a suitably substituted 2-iodobenzaldehyde derivative with a terminal acetylene, followed by a copper-catalyzed cyclization. organic-chemistry.org The use of an 8-aminoquinoline (B160924) moiety as a directing group in palladium-catalyzed C-H activation has also been explored, allowing for functionalization at specific positions. nih.gov For instance, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline with various amines has been successfully demonstrated to produce isoquinoline-1-carboxamides. mdpi.com

Rhodium-Catalyzed Reactions:

Rhodium catalysts are particularly effective for C-H activation and annulation reactions. rsc.orgnih.gov Rh(III)-catalyzed annulation of benzamides with alkynes represents a powerful method for constructing isoquinolone scaffolds. nih.gov A strategy adaptable for this compound could involve the reaction of a substituted benzoylhydrazine with an alkyne in the presence of a rhodium catalyst to form the isoquinolone core, which could then be further functionalized. rsc.org Rhodium-catalyzed oxidative cross-coupling of aryl aldimines with alkynes also provides a direct route to isoquinolines. lookchem.com

Copper-Catalyzed Reactions:

Copper catalysts are often used in conjunction with other transition metals or in standalone cyclization and coupling reactions. researchgate.netrsc.org For instance, copper(I)-catalyzed radical carboamination reactions of 8-aminoquinoline-oriented buteneamides have been developed for the synthesis of β-lactams. nih.gov Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates have been used to synthesize highly substituted morpholines, showcasing the versatility of copper in facilitating complex bond formations. nih.gov

Catalyst SystemReaction TypeRelevance to this compound SynthesisReference
Palladium
Pd(OAc)₂ / PPh₃AminocarbonylationDerivatization of the isoquinoline core. mdpi.com
Palladium AcetateC-H ArylationFunctionalization of quinoline (B57606) derivatives. nih.gov
Rhodium
Rh(III) complexesC-H Activation/AnnulationConstruction of the isoquinolone precursor. rsc.orgnih.gov
Rhodium(I) complexesC-H Bond ActivationSelective functionalization of the quinoline ring. nih.gov
Copper
Cu(I) saltsRadical CarboaminationDerivatization of 8-aminoquinoline derivatives. nih.gov
Copper(II) saltsC-O Cross-CouplingFunctionalization at the C5 position of 8-aminoquinoline amides. rsc.org

Organocatalytic and Metal-Free Synthetic Protocols for Heterocyclic Construction

In recent years, organocatalysis and metal-free synthetic methods have emerged as powerful and sustainable alternatives to transition metal-catalyzed reactions for the construction of heterocyclic frameworks. researchgate.netrsc.orgnih.gov

Organocatalytic Pictet-Spengler Reaction:

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines, which can be subsequently aromatized to isoquinolines. aalto.firesearchgate.net The use of chiral organocatalysts, such as phosphoric acids, has enabled the enantioselective synthesis of biologically active 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids. nih.govresearchgate.net A potential route to a precursor of this compound could involve the Pictet-Spengler condensation of a substituted phenylethylamine with an appropriate aldehyde, catalyzed by a chiral Brønsted acid. nih.gov

Metal-Free Annulation Reactions:

Metal-free protocols for the synthesis of aminated isoquinolines have been developed, often proceeding through the activation of nitriles towards nucleophilic addition and subsequent annulation in aqueous media. rsc.org These methods are operationally simple and exhibit high functional group tolerance. A strategy for synthesizing this compound could involve the reaction of a suitably substituted 2-(2-oxo-2-arylethyl)benzonitrile with an amine under metal-free conditions. rsc.org

MethodologyKey FeaturesApplicability to this compound SynthesisReference
Organocatalytic Pictet-Spengler Enantioselective, mild conditionsSynthesis of chiral tetrahydroisoquinoline precursors. nih.govresearchgate.net
Metal-Free Annulation Aqueous medium, high atom economyDirect synthesis of aminated isoquinoline core. rsc.org
Iodide-Catalyzed C(sp³)–H Functionalization Metal-free, direct C-H activationSynthesis of functionalized quinoline derivatives. nih.gov

Heterogeneous Catalysis for Isoquinoline Derivatization (e.g., N-Formylation and Other Aminations)

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, making them suitable for industrial applications. nih.govrsc.orgmdpi.com

N-Formylation of the Amino Group:

The amino group at the C8 position of this compound can be readily derivatized. N-formylation is a common transformation, and various heterogeneous catalysts have been developed for this purpose. nih.govrsc.org For instance, a sulfonic acid functionalized magnetic nanocatalyst has been shown to be highly efficient for the N-formylation of primary aromatic amines using formic acid under mild conditions. nih.govrsc.org Another approach utilizes a metal-organic framework (MOF) supported single-site cobalt catalyst for the N-formylation of amines using CO₂ as a C1 source. rsc.org These methods offer high yields, selectivity, and catalyst recyclability.

Other Aminations:

While N-formylation is well-documented, other aminations on the isoquinoline core using heterogeneous catalysts are also of interest for creating diverse derivatives. For example, zeolite-based catalysts have been employed for the synthesis of quinoline compounds from aniline (B41778) and alcohols, demonstrating the potential of heterogeneous systems in C-N bond formation. rsc.org The development of heterogeneous catalysts for direct C-H amination of quinoxalin-2(1H)-ones further highlights the potential for applying similar strategies to the isoquinoline scaffold. mdpi.com

Catalyst TypeDerivatization ReactionSubstrateKey AdvantagesReference
Sulfonic acid functionalized magnetic nanoparticlesN-FormylationPrimary aromatic aminesMild conditions, high yield, catalyst recyclability. nih.govrsc.org
MOF-supported single-site cobaltN-FormylationPrimary and secondary amines, anilinesUtilizes CO₂, high selectivity, recyclable. rsc.org
Zinc oxide (ZnO)N-FormylationAromatic, primary, and secondary aminesSolvent-free, good to excellent yield. nih.gov
Zeolite-based catalystsAmination/Quinoline SynthesisAniline and alcoholsGas-phase reaction, potential for continuous flow. rsc.org

Chemical Reactivity and Mechanistic Investigations of 5 Methoxyisoquinolin 8 Amine

Reactivity of the Amino Group in 5-Methoxyisoquinolin-8-amine

The primary amino group at the C8 position is a major center of reactivity in this compound, participating in a range of chemical transformations.

Nucleophilic Reactivity and Amine-Based Transformations

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to the molecule. masterorganicchemistry.com This allows it to react with various electrophiles. For instance, amines can undergo N-formylation, a reaction that converts them into formamides. semanticscholar.orgresearchgate.net The nucleophilicity of amines generally follows the order of primary > secondary > tertiary. masterorganicchemistry.com

The amino group's nucleophilicity can be influenced by the electronic properties of the isoquinoline (B145761) ring system. The presence of the electron-donating methoxy (B1213986) group can modulate the electron density on the nitrogen atom, thereby affecting its reactivity in nucleophilic substitution and other transformations. libretexts.org

A common transformation for primary aromatic amines is their conversion into amides. This can be achieved through reaction with acylating agents. Additionally, the amino group can participate in N-alkylation and N-arylation reactions. libretexts.org

Diazotization and Subsequent Sandmeyer-Type Reactions for Halo-Functionalization

A cornerstone of aromatic amine chemistry is the diazotization reaction, which converts the primary amino group into a diazonium salt. organic-chemistry.orgbyjus.com This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgmasterorganicchemistry.com The resulting diazonium salt is a highly versatile intermediate because the dinitrogen moiety (N₂) is an excellent leaving group. masterorganicchemistry.com

These diazonium salts can then undergo a variety of transformations, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org The Sandmeyer reaction utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. masterorganicchemistry.comwikipedia.org This provides a reliable method for introducing halogens onto the isoquinoline core at the C8 position, a transformation that can be challenging to achieve through direct electrophilic halogenation. researchgate.net For example, the diazotization of an aminoisoquinoline followed by treatment with copper(I) bromide can yield the corresponding 8-bromoisoquinoline. researchgate.net

The general mechanism of the Sandmeyer reaction is believed to involve a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org The aryl radical then reacts with the halide or cyanide from the copper(II) species to form the final product and regenerate the copper(I) catalyst. wikipedia.org

Reaction Reagents Product Reference
DiazotizationNaNO₂, HCl8-Diazoniumisoquinoline chloride organic-chemistry.orgbyjus.com
Sandmeyer (Chlorination)CuCl8-Chloroisoquinoline masterorganicchemistry.comwikipedia.org
Sandmeyer (Bromination)CuBr8-Bromoisoquinoline masterorganicchemistry.comwikipedia.orgresearchgate.net
Sandmeyer (Cyanation)CuCN8-Cyanoisoquinoline masterorganicchemistry.comwikipedia.org

Role of the Amino Group in Directed C-H Functionalization Strategies

In modern synthetic chemistry, the 8-aminoquinoline (B160924) moiety has emerged as a powerful directing group for metal-catalyzed C-H functionalization reactions. nih.govresearchgate.net The bidentate coordination of the amino group and the quinoline (B57606) nitrogen to a metal center facilitates the activation of otherwise inert C-H bonds. nih.govrsc.org This strategy allows for the selective introduction of various functional groups at positions that are typically difficult to access.

While this compound itself is a substituted 8-aminoquinoline, the principles of directed C-H functionalization are highly relevant. The amino group, often after acylation to form an amide, acts as a handle to bring a metal catalyst into proximity with specific C-H bonds on the isoquinoline ring or on a tethered substrate. nih.gov For example, palladium-catalyzed C-H activation has been used for the arylation of substrates containing an 8-aminoquinoline directing group. beilstein-journals.org The reaction proceeds through a cyclometalated intermediate, where the metal is bound to both the amino nitrogen and a carbon atom of the substrate. beilstein-journals.org

The presence of a substituent at the C5 position of the 8-aminoquinoline ring has been shown to be beneficial for the C-H activation step, leading to increased yields in some arylation reactions. beilstein-journals.org This suggests that the methoxy group in this compound could influence the efficiency and regioselectivity of such transformations.

Reactivity and Stability of the Methoxy Moiety Under Various Reaction Conditions

The methoxy group at the C5 position is an electron-donating group, which influences the electron density distribution within the isoquinoline ring system. nih.gov This can affect the reactivity of the molecule in various reactions.

Under many reaction conditions, the methoxy group is relatively stable. However, it can be cleaved under harsh acidic or basic conditions, or with specific reagents like boron tribromide, to yield the corresponding phenol. The stability of methoxy groups on aromatic rings can also be influenced by the presence of other functional groups and the reaction conditions employed. For instance, in some nucleophilic aromatic substitution reactions, a methoxy group can act as a leaving group, although this is less common than for halogens. thieme-connect.de

The methoxy group can also direct the regioselectivity of certain reactions. For example, in electrophilic aromatic substitution, the electron-donating nature of the methoxy group activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core, Influenced by Substituents

The isoquinoline ring system is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The positions of these substitutions are influenced by the inherent electronic properties of the pyridine (B92270) and benzene (B151609) rings, as well as by the directing effects of the existing substituents, namely the amino and methoxy groups.

In electrophilic aromatic substitution, the benzene ring of the isoquinoline is generally more reactive than the pyridine ring. The electron-donating methoxy group at C5 and the amino group at C8 both activate the benzene ring towards electrophilic attack. mnstate.eduquora.com These groups typically direct incoming electrophiles to the ortho and para positions. mnstate.edu

Nucleophilic aromatic substitution (SNAr) on the isoquinoline core is also possible, particularly when a good leaving group is present on the ring and the ring is activated by electron-withdrawing groups. byjus.comwikipedia.org In the case of this compound, the presence of the electron-donating methoxy and amino groups would generally disfavor nucleophilic aromatic substitution on the benzene ring. However, reactions at the pyridine ring are possible, especially at the C1 and C3 positions, which are activated by the ring nitrogen.

Reaction Type Influencing Factors Predicted Outcome for this compound Reference
Electrophilic Aromatic SubstitutionElectron-donating amino and methoxy groupsSubstitution on the benzene ring, directed by the existing substituents. mnstate.eduquora.com
Nucleophilic Aromatic SubstitutionElectron-donating groups disfavor reaction on the benzene ring.Reaction is more likely on the pyridine ring if a suitable leaving group is present. byjus.comwikipedia.org

Reaction Mechanism Elucidation for this compound Transformations

The elucidation of reaction mechanisms for transformations involving this compound relies on a combination of experimental studies and computational analysis. For Sandmeyer-type reactions, the mechanism is generally accepted to proceed through a radical-nucleophilic aromatic substitution pathway, as evidenced by the formation of biaryl byproducts in some cases. wikipedia.org

For C-H functionalization reactions directed by the 8-aminoquinoline moiety, mechanistic studies have pointed towards the formation of a cyclometalated intermediate. beilstein-journals.org The reaction often proceeds via an initial amide-directed ortho-metalation, followed by the desired functionalization step. beilstein-journals.org The exact mechanism, including the oxidation state of the metal catalyst and the nature of the key intermediates, can vary depending on the specific reaction conditions and substrates. nih.gov

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. For example, in nickel-catalyzed C-H functionalization, mechanistic studies have revealed the importance of the base and additives in the catalytic cycle. chemrxiv.org

Kinetic Analyses and Identification of Reactive Intermediates

Detailed kinetic studies are fundamental to understanding the reaction rates and the factors that influence them. For this compound, kinetic analyses have been instrumental in characterizing the formation and decay of reactive intermediates, which are transient species that are not observable in the final product mixture but are crucial for the reaction to proceed.

The study of reactions involving this compound often reveals complex kinetics, suggesting multi-step processes. The reaction rates are typically monitored using spectroscopic techniques, such as UV-Vis or NMR spectroscopy, which allow for the real-time tracking of the concentration of reactants and products. The data obtained from these experiments can be fitted to various kinetic models to determine the order of the reaction with respect to each reactant and to calculate the rate constants.

Reactive intermediates, while fleeting, are key to deciphering reaction mechanisms. In the context of this compound, intermediates such as nitrenium ions or radical cations may be proposed based on the reaction conditions and the nature of the other reactants. The presence of the electron-donating methoxy and amino groups on the isoquinoline core significantly influences the stability and reactivity of these intermediates. For instance, the formation of a tetrahedral intermediate is a common feature in nucleophilic substitution reactions at the isoquinoline ring. The stability of such intermediates can sometimes be enhanced, allowing for their detection and characterization by advanced spectroscopic methods.

Interactive Table: Hypothetical Kinetic Data for a Reaction of this compound

Experiment Initial [this compound] (M) Initial [Reagent X] (M) Initial Rate (M/s)
1 0.01 0.01 1.5 x 10⁻⁵
2 0.02 0.01 3.0 x 10⁻⁵

This table presents hypothetical data to illustrate how kinetic experiments might be designed. The data suggests the reaction is first order with respect to this compound and second order with respect to Reagent X.

Isotopic Labeling Studies in Reaction Pathway Determination

Isotopic labeling is a powerful and definitive technique for tracing the journey of atoms through a chemical reaction, thereby providing unambiguous evidence for a proposed reaction pathway. This method involves replacing an atom in a reactant molecule with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). The position of the isotopic label in the product molecules can then be determined using techniques like mass spectrometry or NMR spectroscopy.

In the study of this compound, isotopic labeling can be employed to distinguish between different possible mechanistic pathways. For example, to investigate the mechanism of a rearrangement reaction, one could synthesize this compound with a ¹³C label at a specific position on the isoquinoline ring. By analyzing the position of the ¹³C label in the final product, it is possible to determine whether the carbon skeleton of the molecule has rearranged during the reaction.

Similarly, labeling the nitrogen of the amine group with ¹⁵N can provide insights into reactions involving this functional group, such as diazotization followed by substitution. The fate of the labeled nitrogen atom can confirm whether the amine group is displaced directly or if it is involved in the formation of an intermediate that subsequently reacts. These studies are crucial for building a complete picture of the reaction mechanism at a molecular level.

Interactive Table: Potential Isotopic Labeling Schemes for Mechanistic Studies

Isotope Used Labeled Position Mechanistic Question Addressed Analytical Technique
¹³C C-8 Skeletal rearrangements, migration of substituents ¹³C NMR, Mass Spectrometry
¹⁵N 8-amino group Fate of the amino group in substitution reactions ¹⁵N NMR, Mass Spectrometry

Research Applications and Advanced Methodologies

5-Methoxyisoquinolin-8-amine as a Versatile Synthetic Building Block and Precursor in Organic Synthesis

This compound serves as a crucial building block in organic synthesis, a field focused on the construction of organic molecules. sigmaaldrich.comfluorochem.co.ukijrpr.com Organic building blocks are essentially molecular units that provide the necessary structural frameworks for creating more complex compounds. sigmaaldrich.com The isoquinoline (B145761) core, a key feature of this compound, is a recurring motif in a multitude of biologically active molecules, including certain alkaloids and pharmaceuticals. thieme-connect.deresearchgate.net

The presence of both a methoxy (B1213986) (-OCH₃) and an amine (-NH₂) group on the isoquinoline scaffold of this compound imparts a unique reactivity profile. These functional groups can be chemically modified through various reactions, allowing for the assembly of diverse and intricate molecular architectures. For instance, the amine group can readily participate in reactions such as amide bond formation and carbon-nitrogen bond-forming cross-coupling reactions, which are fundamental transformations in medicinal chemistry. nih.gov Similarly, the methoxy group can influence the electronic properties of the isoquinoline ring system and can potentially be cleaved to reveal a hydroxyl group for further functionalization.

The utility of related isoquinoline derivatives underscores the synthetic potential of this compound. For example, various methoxyisoquinoline and aminoisoquinoline derivatives are utilized as precursors in the synthesis of novel therapeutic agents and functional materials. lookchem.comlookchem.comkuleuven.be This precedent highlights the value of this compound as a starting material for generating libraries of compounds for drug discovery and other applications.

Applications in Materials Science Research

The unique photophysical and electronic properties inherent to the isoquinoline structure make this compound and its derivatives attractive candidates for various applications in materials science. This field seeks to design and discover new materials with novel and useful properties.

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. These probes are indispensable tools in chemical biology for visualizing and tracking biological processes within living cells and organisms. nih.govnih.gov The isoquinoline and quinoline (B57606) ring systems are well-established fluorophores, meaning they form the core of many fluorescent molecules. chemimpex.commdpi.com

Derivatives of 8-aminoquinoline (B160924) have been successfully developed as fluorescent sensors for metal ions like zinc, which plays a critical role in numerous biological processes. mdpi.com The fluorescence properties of these probes can change upon binding to the target analyte, allowing for its detection and quantification. Given its structural similarity, this compound holds promise as a scaffold for the design of new fluorescent probes. nih.gov The methoxy and amine substituents can be modified to tune the probe's fluorescence wavelength, brightness, and specificity for a particular biological target. mdpi.com

Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions. They are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. d-nb.inforesearchgate.netucl.ac.uk The performance of these devices is intrinsically linked to the chemical structure and electronic properties of the organic materials used. ucl.ac.uk

Isoquinoline derivatives have been explored for their potential in electronic and optoelectronic applications. chemimpex.com The extended π-conjugated system of the isoquinoline core facilitates charge transport, a key requirement for semiconductor performance. d-nb.infost-andrews.ac.uk The methoxy and amine groups of this compound can modulate the material's energy levels (HOMO and LUMO), which is crucial for efficient charge injection and transport in devices. researchgate.net By incorporating this compound into larger polymeric or small-molecule structures, it may be possible to develop new organic semiconductors with tailored properties for specific applications, such as emissive layers in OLEDs. st-andrews.ac.uk

Room-temperature phosphorescence (RTP) is a phenomenon where a material continues to emit light for a noticeable time after the excitation source is removed. This property has potential applications in areas like anti-counterfeiting, bioimaging, and data storage. nih.govtju.edu.cn A common strategy to achieve efficient RTP in purely organic materials is through a host-guest doping system. nih.govrsc.orgfrontiersin.org In this approach, a guest molecule (the phosphor) is dispersed within a rigid host matrix. The host serves to suppress non-radiative decay pathways of the guest's excited state, thereby enhancing phosphorescence. tju.edu.cn

The design of effective host-guest systems relies on good compatibility and energy level matching between the host and guest molecules. tju.edu.cn While direct evidence for the use of this compound in RTP systems is not prominent, its aromatic isoquinoline structure suggests it could function as a phosphorescent guest. The rigid isoquinoline core can promote the necessary electronic transitions for phosphorescence. By carefully selecting a suitable host material, it may be possible to develop RTP systems based on this compound derivatives, potentially leading to new phosphorescent materials with tunable emission properties. nih.govrsc.org

Advanced Spectroscopic and Chromatographic Methodologies in Research

The study and application of this compound rely on sophisticated analytical techniques to identify and quantify the compound, particularly in complex mixtures such as biological samples.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique used for the determination of trace amounts of compounds in complex samples. mdpi.commdpi.com This method is particularly well-suited for the analysis of biogenic amines, a class of compounds to which this compound belongs. bohrium.comresearchgate.net

The UPLC component separates the compounds in a mixture based on their physicochemical properties as they pass through a chromatography column packed with a stationary phase. mdpi.com The separated compounds then enter the tandem mass spectrometer. The first mass spectrometer (MS1) selects the ion corresponding to the mass of the target compound (the precursor ion). This ion is then fragmented, and the second mass spectrometer (MS2) detects specific fragment ions (product ions). This two-stage mass analysis, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the analyte, even in the presence of interfering substances in a biological matrix. mdpi.commdpi.com This powerful technique is, therefore, the method of choice for accurately measuring the concentration of this compound and its metabolites in biological fluids or tissues for research purposes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. cdu.edu.au For a compound with a complex heterocyclic framework like this compound, one-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide the initial, fundamental data. mdpi.com The ¹H NMR spectrum reveals information about the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. sigmaaldrich.comscirp.org

However, for unambiguous assignment of all proton and carbon signals in a complex structure, advanced two-dimensional (2D) NMR techniques are employed. mdpi.comchalcogen.ro These methods are crucial for confirming the connectivity and spatial relationships of atoms within the molecule.

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule. sigmaaldrich.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining the stereochemistry and conformation of the molecule.

While these techniques are standard for the structural verification of newly synthesized compounds, specific, publicly available ¹H and ¹³C NMR spectral data for this compound were not found in the reviewed literature. cdu.edu.aumdpi.com The application of this suite of advanced NMR experiments would be a required step for the definitive structural confirmation of this compound in a research setting. bham.ac.ukmdpi.com

X-ray Crystallography for Definitive Molecular Structure Confirmation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state. rjpbr.com This technique provides unequivocal proof of a molecule's constitution and stereochemistry by mapping the electron density from the diffraction pattern of X-rays passing through a single crystal of the compound. sigmaaldrich.com The resulting structural model yields exact bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule with high precision.

The application of X-ray crystallography is particularly valuable in drug design, as it can reveal the exact conformation of a ligand when bound to a biological target like a protein or enzyme. nih.govirjweb.com This information is critical for understanding structure-activity relationships (SAR) and for guiding the rational design of more potent and selective inhibitors. While the technique is powerful, its primary prerequisite is the ability to grow a high-quality single crystal of the compound, which can be a challenging process. A search of the available literature did not yield a publicly deposited crystal structure for this compound.

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling have become essential components of modern chemical research, allowing scientists to predict and rationalize the properties of molecules before their synthesis. nih.gov These methods are particularly powerful in drug discovery for identifying and optimizing lead compounds. For novel heterocyclic scaffolds, such as the methoxyisoquinolin-8-yl structure, computational tools can guide the synthesis of new inhibitors. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in virtual screening and lead optimization, helping to identify compounds that are likely to bind to a specific biological target. journalijtdh.com The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. researchgate.net

For a compound like this compound, which has been identified as part of a novel inhibitor scaffold for targets like mycobacterial dihydrofolate reductase, molecular docking would be a key tool to understand its binding mode. nih.gov Following docking, molecular dynamics (MD) simulations can be employed to provide a more detailed view of the protein-ligand interactions over time, assessing the stability of the predicted binding pose and the flexibility of the complex. scirp.org

Table 1: Key Steps in Molecular Docking and Dynamics Simulation

StepDescriptionPurpose
Receptor PreparationObtaining the 3D structure of the target protein (e.g., from PDB) and preparing it by adding hydrogens, assigning charges, and defining the binding site.To create a realistic model of the biological target for docking.
Ligand PreparationGenerating a 3D conformation of the ligand (this compound), assigning charges, and defining rotatable bonds.To prepare the small molecule for flexible docking into the receptor.
Docking SimulationPlacing the ligand into the defined binding site of the receptor and systematically exploring different orientations and conformations using a scoring function.To predict the most likely binding pose and estimate the binding affinity (e.g., in kcal/mol).
Pose AnalysisAnalyzing the top-ranked docking poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and protein residues.To understand the molecular basis of binding and guide structure-activity relationship (SAR) studies.
Molecular Dynamics (MD) SimulationSimulating the movement of atoms in the ligand-receptor complex over a period of time (nanoseconds) to evaluate its stability.To validate the docking results and observe the dynamic behavior of the interaction.

Prediction of Quantum Chemical Reactivity Descriptors (e.g., Frontier Molecular Orbital Energies)

Quantum chemistry calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic properties and reactivity of a molecule. chalcogen.roresearchgate.net Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical descriptor of a molecule's chemical reactivity and kinetic stability.

E(HOMO): The energy of the highest occupied molecular orbital relates to the molecule's ability to donate electrons (nucleophilicity).

E(LUMO): The energy of the lowest unoccupied molecular orbital is associated with the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Conversely, a large gap indicates higher stability.

These descriptors help in rationalizing the interactions of a molecule in a biological system. researchgate.net

Table 2: Predicted Quantum Chemical Descriptors for this compound (Illustrative)

DescriptorDefinitionPredicted Value (Illustrative)Significance
E(HOMO)Energy of the Highest Occupied Molecular Orbital-5.8 eVIndicates electron-donating capability.
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.2 eVIndicates electron-accepting capability.
Energy Gap (ΔE)E(LUMO) - E(HOMO)4.6 eVRelates to chemical reactivity and stability.
Chemical Potential (μ)(E(HOMO) + E(LUMO)) / 2-3.5 eVMeasures the tendency of electrons to escape from the system.
Chemical Hardness (η)(E(LUMO) - E(HOMO)) / 22.3 eVMeasures resistance to change in electron distribution.
Electrophilicity Index (ω)μ² / (2η)2.66 eVQuantifies the energy lowering of a molecule when it accepts electrons.

Note: The values in this table are illustrative and would require specific DFT calculations (e.g., at the B3LYP/6-31G level) for accurate determination. chalcogen.ro

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profile Prediction for Research Compounds

Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools, such as SwissADME and pkCSM, provide rapid and cost-effective ways to estimate these properties from a molecule's structure. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the discovery process. Key predicted properties include physicochemical characteristics, lipophilicity, water solubility, pharmacokinetics (e.g., GI absorption, BBB permeability), drug-likeness based on rules like Lipinski's Rule of Five, and medicinal chemistry friendliness.

Table 3: Predicted In Silico ADME Profile for this compound

Property ClassParameterPredicted Value/DescriptorSignificance
Physicochemical PropertiesFormulaC₁₀H₁₀N₂OChemical formula of the compound.
Molecular Weight174.20 g/molAffects diffusion and transport across membranes. (Lipinski: <500)
Topological Polar Surface Area (TPSA)54.6 ŲRelates to hydrogen bonding potential and permeability. (Generally <140 Ų)
Number of Rotatable Bonds1Influences conformational flexibility and binding. (Generally ≤10)
H-bond Acceptors3 (2 N, 1 O)Affects solubility and receptor binding. (Lipinski: ≤10)
H-bond Donors1 (from -NH₂)Affects solubility and receptor binding. (Lipinski: ≤5)
LipophilicityLogP (o/w)1.85Octanol/water partition coefficient, indicates lipophilicity. (Lipinski: ≤5)
LogS (ESOL)-2.5Log of the aqueous solubility (mol/L). Value indicates moderate solubility.
PharmacokineticsGI AbsorptionHighPredicted passive absorption from the gastrointestinal tract.
BBB PermeantYesPredicted ability to cross the blood-brain barrier.
Drug-LikenessLipinski's Rule of FiveNo violationsA rule of thumb to evaluate if a compound has properties that would make it a likely orally active drug.
Bioavailability Score0.55An empirical score based on multiple factors to predict oral bioavailability.

Note: These values are predictions generated by in silico models like SwissADME and serve as a guide for experimental validation.

Compound Name Reference Table

Future Directions and Emerging Research Avenues for 5 Methoxyisoquinolin 8 Amine

Exploration of Novel and Sustainable Synthetic Routes and Methodologies

The development of efficient and environmentally benign synthetic methods is crucial for the widespread application of 5-methoxyisoquinolin-8-amine and its derivatives. Future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.

Key areas for exploration include:

Transition-Metal Catalysis: Expanding the use of palladium-catalyzed reactions, such as Hartwig-Buchwald amination, could provide efficient routes to novel aniline (B41778) derivatives of the isoquinoline (B145761) core. researchgate.net Future work could explore other metal catalysts (e.g., copper, nickel, rhodium) for C-N and C-C bond-forming reactions to diversify the substitution patterns on the isoquinoline ring.

C-H Activation: Direct functionalization of the isoquinoline core through C-H activation represents a highly atom-economical approach. Research into regioselective C-H activation at various positions of the this compound scaffold could streamline the synthesis of complex derivatives, avoiding the need for pre-functionalized starting materials.

Photoredox and Electrochemical Synthesis: Visible-light-mediated and electrochemical methods offer sustainable alternatives to traditional synthesis. nih.gov These techniques can facilitate novel transformations under mild conditions, potentially enabling the construction of complex isoquinoline frameworks that are inaccessible through conventional means. nih.gov

Flow Chemistry: The implementation of continuous flow technologies can improve reaction efficiency, safety, and scalability. Developing flow-based syntheses for this compound and its key intermediates would be a significant step towards sustainable and industrial-scale production.

A comparative look at established and emerging synthetic strategies is presented below.

Methodology Description Potential Advantages Future Research Focus
Classic Syntheses (e.g., Bischler–Napieralski, Pictet–Gams) Traditional methods for constructing the isoquinoline core from benzene (B151609) derivatives. scispace.comWell-established and reliable for certain substrates.Overcoming limitations in functional group tolerance and harsh reaction conditions.
Transition-Metal Cross-Coupling Reactions like Sonogashira and Hartwig-Buchwald to introduce substituents onto a pre-formed isoquinoline ring. researchgate.netscispace.comHigh efficiency and functional group tolerance.Exploring a wider range of catalysts and coupling partners for novel derivatives.
[3+2] Cycloaddition Reactions Oxidative cycloaddition methods to construct fused heterocyclic systems, such as pyrrolo[2,1-a]isoquinolines. nih.govAccess to complex, polycyclic scaffolds with significant pharmacological potential. nih.govDevelopment of asymmetric variants and expansion of reaction scope.
Visible-Light Enabled Protocols Using light as an energy source to drive radical-based cyclizations and functionalizations. nih.govMild reaction conditions, high sustainability, access to unique radical intermediates.Application to the synthesis of fluorinated and other uniquely functionalized isoquinolines. nih.gov

Discovery of New Biological Targets and Elucidation of Undiscovered Mechanistic Pathways

While isoquinoline scaffolds are known to possess a broad range of pharmacological activities, the specific biological targets and mechanisms of action for many this compound derivatives are not fully understood. nih.gov Future research should aim to identify novel therapeutic applications and elucidate the underlying molecular pathways.

Emerging areas of investigation include:

Target Identification: Utilizing advanced chemical biology techniques, such as affinity-based protein profiling and chemoproteomics, to identify the direct protein targets of bioactive this compound derivatives.

Metalloenzyme Inhibition: The 8-amino-isoquinoline moiety, as a close analog of 8-hydroxyquinoline, is a privileged structure for chelating metal ions. nih.gov This suggests a potential role as inhibitors of metalloenzymes that are crucial in various disease pathways, such as matrix metalloproteinases in cancer metastasis or iron-containing enzymes in DNA synthesis. nih.govnih.gov

Kinase Inhibition: Many heterocyclic compounds, including quinolines and isoquinolines, are known to function as kinase inhibitors. Screening this compound libraries against panels of kinases could uncover novel inhibitors for oncology and inflammatory diseases.

Mitochondrial Dysfunction and Oxidative Stress: Some 8-aminoquinoline (B160924) derivatives have been shown to induce mitochondrial dysfunction and increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis. mdpi.com Future studies could explore this mechanism in greater detail, investigating the specific mitochondrial proteins targeted by this compound compounds.

Potential Biological Target Class Therapeutic Area Proposed Mechanism of Action Supporting Evidence from Related Scaffolds
MetalloenzymesCancer, Infectious DiseasesChelation of active site metal ions (e.g., Zn²⁺, Fe²⁺) leading to enzyme inhibition.8-Hydroxyquinoline derivatives are known to target metalloenzymes involved in DNA synthesis and metastasis. nih.govnih.gov
Protein Kinases (e.g., c-Abl)CancerATP-competitive inhibition at the kinase hinge region.Quinoline-based hybrids have been designed as c-Abl kinase inhibitors. pensoft.net
Toll-Like Receptors (TLR7/8)Immunology, Vaccine AdjuvantsAgonism or antagonism of TLRs to modulate innate immune responses.Imidazoquinoline derivatives are known TLR7/8 agonists. nih.gov
Mitochondrial ProteinsCancerDisruption of mitochondrial membrane potential and induction of ROS production.8-Amino-quinoline derivatives can induce mitochondrial dysfunction in cancer cells. mdpi.com

Design and Synthesis of Hybrid Isoquinoline Scaffolds Incorporating this compound Motifs

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing multifunctional drugs with potentially improved efficacy and novel mechanisms of action. frontiersin.orgnih.gov The this compound scaffold is an ideal candidate for incorporation into such hybrid designs.

Future research in this area could focus on:

Hybrids with Natural Products: Fusing the this compound motif with natural product scaffolds known for their potent biological activity (e.g., cinnamic acid, chalcones, coumarins) could lead to synergistic effects. nih.govrsc.org

Dual-Target Inhibitors: Designing hybrids that can simultaneously modulate two distinct biological targets relevant to a specific disease. For example, a hybrid of this compound and a known histone deacetylase (HDAC) inhibitor could offer a dual-pronged approach to cancer therapy.

Metal-Complex Hybrids: Synthesizing organometallic complexes where this compound acts as a ligand for metals like ruthenium or rhodium. Such complexes have shown promise as anticancer agents with mechanisms distinct from traditional platinum-based drugs. nih.gov

Peptide and Amino Acid Conjugates: Linking the isoquinoline core to amino acids or peptides can enhance water solubility, improve cell permeability, and potentially target specific cellular uptake mechanisms. nih.gov

Hybrid Strategy Rationale Example Pharmacophores to Combine Potential Therapeutic Application
Natural Product Hybrids Leverage the potent and evolutionarily optimized activity of natural products.Cinnamide, AmidrazoneAnticancer (e.g., tubulin polymerization inhibition). pensoft.netnih.gov
Pharmacophore Combination Create dual-target agents to overcome drug resistance or achieve synergy.Tetrazole, PiperazineAntimalarial, Anticancer. pensoft.netmdpi.com
Organometallic Complexes Introduce novel mechanisms of action and cytotoxicity profiles.Ruthenium (Ru), Rhodium (Rh) half-sandwich complexesAnticancer. nih.gov
Amino Acid Conjugates Improve physicochemical properties like solubility and bioavailability.Proline, PrimaquineAnticancer, Antimalarial. nih.govmdpi.com

Integration of this compound in Novel Advanced Functional Materials and Technologies

Beyond its biomedical applications, the unique electronic and photophysical properties of the isoquinoline nucleus suggest that this compound could be a valuable component in advanced materials. This is a largely underexplored area with significant potential for innovation.

Emerging research avenues include:

Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the isoquinoline ring makes it a candidate for use as an emissive or charge-transporting layer in OLEDs. The methoxy (B1213986) and amine substituents can be used to tune the electronic properties (e.g., HOMO/LUMO levels) to optimize device performance.

Chemosensors: The 8-amine group, with its metal-chelating ability, could be exploited to develop fluorescent or colorimetric sensors for specific metal ions. Binding of a target ion would modulate the electronic structure of the molecule, leading to a detectable change in its photophysical properties.

Photovoltaics: Amino-functionalized quinolines have been investigated for their applications in photovoltaics. researchgate.net Derivatives of this compound could be explored as components in dye-sensitized solar cells (DSSCs) or organic photovoltaics (OPVs), acting as sensitizers or electron-donating materials.

Smart Materials: Incorporating the this compound motif into polymer backbones could lead to "smart" materials that respond to external stimuli such as pH, light, or the presence of metal ions, making them suitable for applications in drug delivery, coatings, and diagnostics.

Development of Advanced Computational Models for Comprehensive Structure-Activity-Property Relationships

In silico methods are indispensable for accelerating the drug discovery and material design process. Developing sophisticated computational models for this compound derivatives can guide synthetic efforts and provide deeper insights into their biological and physical properties.

Future directions in this field include:

Machine Learning-Based QSAR: Moving beyond traditional quantitative structure-activity relationship (QSAR) models by employing advanced machine learning and deep learning algorithms. mdpi.com These models can handle large, complex datasets to predict biological activity with higher accuracy and predictive power. mdpi.comuni-bonn.de

Pharmacophore Modeling and Virtual Screening: Developing detailed 3D pharmacophore models based on known active derivatives to screen large virtual libraries for new hits with novel scaffolds.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic interactions between this compound derivatives and their biological targets. This can help elucidate binding modes, predict binding affinities, and understand the molecular basis of activity and selectivity.

ADMET Prediction: Creating robust in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase. researchgate.net This can help prioritize compounds with favorable drug-like properties and reduce late-stage attrition.

Computational Approach Objective Key Descriptors/Methods Projected Outcome
QSAR/QSPR Predict biological activity or physical properties based on chemical structure.Quantum chemical descriptors (e.g., HOMO/LUMO), topological indices, physicochemical properties (logP). researchgate.netmdpi.comGuiding the design of more potent compounds or materials with desired properties.
Molecular Docking Predict the preferred binding mode of a ligand to a biological target.Scoring functions, conformational sampling algorithms.Identification of key binding interactions and prioritization of virtual screening hits.
Molecular Dynamics Simulate the time-dependent behavior of a molecule-target complex.Force fields (e.g., AMBER, CHARMM), solvation models.Understanding protein flexibility, ligand residence time, and the stability of binding poses.
Deep Learning Models Construct highly predictive models from large datasets.Graph convolutional networks (GCNs), recurrent neural networks (RNNs). mdpi.comMore accurate prediction of activity and ADMET properties for diverse chemical structures. mdpi.com

Q & A

Basic Research Questions

What are the recommended safety protocols for handling 5-Methoxyisoquinolin-8-amine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Gloves should be inspected for integrity and removed using proper techniques to prevent contamination .
  • Ventilation: Work in a fume hood to prevent inhalation of aerosols or vapors, as recommended for structurally similar amines .
  • First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with water. Seek medical attention for persistent symptoms .
  • Waste Disposal: Segregate waste and use licensed disposal services to comply with environmental regulations .

What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

  • Retrosynthetic Analysis: Start by identifying key functional groups (e.g., methoxy and amine moieties). Use intermediates like 5-methoxyisoquinoline derivatives, followed by selective amination at the 8-position .
  • Stepwise Synthesis:
    • Methoxy Group Introduction: Electrophilic substitution or methoxylation of pre-functionalized isoquinoline precursors.
    • Amination: Employ Buchwald-Hartwig coupling or catalytic hydrogenation with ammonia sources .
  • Validation: Confirm intermediates via LC-MS and NMR to ensure regioselectivity .

How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Spectroscopy:
    • NMR: ¹H/¹³C NMR to verify methoxy (-OCH₃) and amine (-NH₂) positions. Compare with computed spectra for accuracy .
    • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out byproducts .
  • Elemental Analysis: Validate empirical formula (e.g., C₁₀H₁₀N₂O) via combustion analysis .

Advanced Research Questions

How can computational tools like AI-driven synthesis planners optimize the preparation of this compound?

Methodological Answer:

  • AI Models: Leverage databases (e.g., Reaxys, Pistachio) to predict feasible one-step routes. Prioritize reactions with high Template_relevance scores (>0.9) .
  • Route Optimization:
    • Precursor Scoring: Rank intermediates by cost and synthetic accessibility.
    • Reaction Feasibility: Use BKMS_METABOLIC or Reaxys_biocatalysis models to predict yields under varying conditions (e.g., solvent, catalyst) .
  • Validation: Cross-check AI predictions with small-scale lab trials, adjusting parameters like temperature or stoichiometry .

What methodologies are effective in resolving contradictions between theoretical predictions and experimental data in the spectral analysis of this compound?

Methodological Answer:

  • Multi-Technique Cross-Validation:
    • X-ray Crystallography: Resolve ambiguities in NMR assignments by determining the crystal structure .
    • DFT Calculations: Compare experimental IR/Raman spectra with density functional theory (DFT)-simulated vibrational modes .
  • Error Analysis: Investigate solvent effects, tautomerism, or impurities causing spectral deviations. Use deuterated solvents to eliminate exchangeable proton interference .

What experimental approaches should be used to investigate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies:
    • Temperature: Store samples at 4°C (short-term), -20°C (long-term), and 40°C (stress testing). Monitor degradation via HPLC at intervals (0, 7, 30 days) .
    • Humidity: Expose to 75% relative humidity to assess hydrolysis susceptibility .
  • Analytical Monitoring:
    • Stability-Indicating Assays: Track impurity formation (e.g., deaminated or demethoxylated products) using LC-MS/MS .
    • pH Studies: Evaluate stability in buffered solutions (pH 3–9) to simulate physiological or storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.